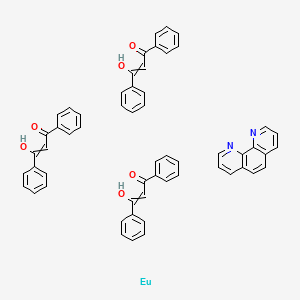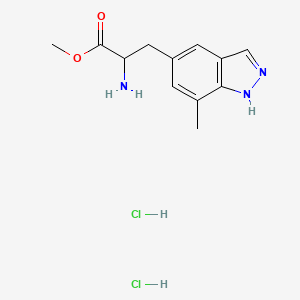
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is a coordination compound that combines europium, a rare earth element, with organic ligands 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline. Europium is known for its luminescent properties, making this compound particularly interesting for applications in materials science and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method involves dissolving europium nitrate in a solvent such as ethanol, followed by the addition of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling systems would also be employed to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of europium, affecting the overall stability and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like ethanol and acetonitrile. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of europium oxides, while substitution reactions can yield new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is used as a luminescent probe for studying coordination chemistry and molecular interactions. Its unique luminescent properties make it valuable for spectroscopic studies.
Biology
In biological research, this compound can be used as a fluorescent marker for imaging and tracking biological processes. Its luminescence allows for high sensitivity and specificity in detecting biological molecules.
Medicine
In medicine, europium-based compounds are explored for their potential use in diagnostic imaging and as therapeutic agents. The luminescent properties of europium can enhance the contrast in imaging techniques such as MRI and fluorescence microscopy.
Industry
In industry, this compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and display technologies. Its luminescent properties are harnessed to improve the efficiency and brightness of these devices.
Wirkmechanismus
The mechanism of action of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline involves the coordination of europium ions with the organic ligands, leading to the formation of a stable complex. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligands. The molecular targets and pathways involved include the interaction of europium with various biological molecules and cellular structures, leading to changes in luminescence that can be detected and analyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one: This compound lacks the 1,10-phenanthroline ligand, resulting in different luminescent properties.
Europium;1,10-phenanthroline: This compound lacks the 3-hydroxy-1,3-diphenylprop-2-en-1-one ligand, leading to variations in stability and reactivity.
Terbium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: Terbium is another rare earth element with similar luminescent properties, but with different spectral characteristics.
Uniqueness
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline is unique due to the combination of europium’s luminescent properties with the specific electronic effects of the organic ligands. This combination results in a compound with enhanced stability, luminescence, and versatility in various applications.
Eigenschaften
IUPAC Name |
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOLWWJTALFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H44EuN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)


![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)



![10,13-Dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B13387902.png)


![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)



